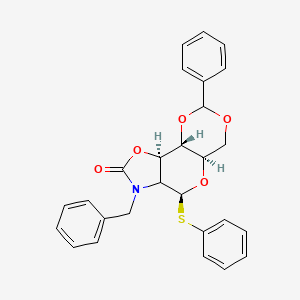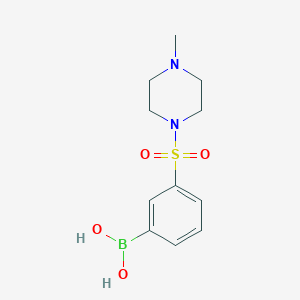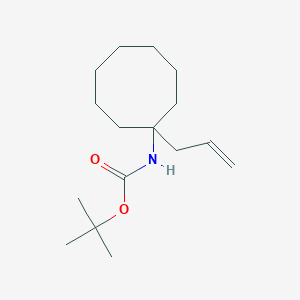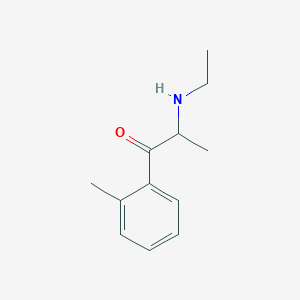
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Vue d'ensemble
Description
“2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N4. It has a molecular weight of 239.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride” include a molecular weight of 239.15 and a molecular formula of C8H16Cl2N4 . Unfortunately, specific information such as boiling point and storage conditions are not available .Applications De Recherche Scientifique
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. For instance, certain compounds have shown the ability to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner .
Drug Discovery
The unique structure of triazoles has made them a valuable scaffold in drug discovery. They are used in the synthesis of various pharmacologically active compounds due to their stability and bioactivity .
Antimicrobial Properties
Some triazole compounds exhibit significant antimicrobial activities. They have been found effective against a range of microorganisms, which is crucial for developing new antimicrobial agents .
Chemical Synthesis
Triazoles are used in organic synthesis and polymer chemistry due to their versatility. They serve as building blocks for synthesizing a wide array of chemical entities .
Bioconjugation and Chemical Biology
These compounds play a role in bioconjugation techniques, which involve attaching biomolecules to other molecules or surfaces. This application is important in chemical biology for studying biological processes .
Material Science
Due to their chemical properties, triazoles are also explored in material science for developing new materials with desired features .
Mécanisme D'action
While the specific mechanism of action for “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is not available, similar compounds have shown promising anticancer activity. For example, novel 1,2,4-triazole derivatives have been evaluated as promising anticancer agents . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
Propriétés
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXRCIKIFRJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
amine hydrochloride](/img/structure/B1434052.png)
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)

![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)




![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)

